BenchChemオンラインストアへようこそ!

octahydro-1H-pyrano[4,3-c]pyridine hydrochloride

Opioid receptor pharmacology Antinociception Stereochemistry-activity relationship

Octahydro-1H-pyrano[4,3-c]pyridine hydrochloride is a saturated bicyclic heterocycle composed of a pyran ring (oxygen-containing six-membered ring) cis/trans-fused to a piperidine ring (nitrogen-containing six-membered ring) at the 4,3-c position. The free-base form (CAS 933688-15-4, C₈H₁₅NO, MW 141.21 g/mol) is a low-molecular-weight, rotationally constrained scaffold (zero rotatable bonds, tPSA 21.3 Ų).

Molecular Formula C8H16ClNO
Molecular Weight 177.67
CAS No. 2445784-89-2
Cat. No. B2787408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-pyrano[4,3-c]pyridine hydrochloride
CAS2445784-89-2
Molecular FormulaC8H16ClNO
Molecular Weight177.67
Structural Identifiers
SMILESC1CNCC2C1COCC2.Cl
InChIInChI=1S/C8H15NO.ClH/c1-3-9-5-7-2-4-10-6-8(1)7;/h7-9H,1-6H2;1H
InChIKeyBRUHJLFQIRFZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Octahydro-1H-pyrano[4,3-c]pyridine Hydrochloride (CAS 2445784-89-2): Core Physicochemical & Structural Identity


Octahydro-1H-pyrano[4,3-c]pyridine hydrochloride is a saturated bicyclic heterocycle composed of a pyran ring (oxygen-containing six-membered ring) cis/trans-fused to a piperidine ring (nitrogen-containing six-membered ring) at the 4,3-c position [1]. The free-base form (CAS 933688-15-4, C₈H₁₅NO, MW 141.21 g/mol) is a low-molecular-weight, rotationally constrained scaffold (zero rotatable bonds, tPSA 21.3 Ų) [2]. Conversion to the hydrochloride salt (C₈H₁₆ClNO, MW 177.67) substantially enhances aqueous solubility, a critical parameter for pharmacological formulation and in vitro assay compatibility . The scaffold serves as a core intermediate for the synthesis of 3-(octahydro-1H-pyrano[4,3-c]pyridin-8a-yl)phenol derivatives that exhibit potent antinociceptive activity through opioid receptor modulation [1].

Why Octahydro-1H-pyrano[4,3-c]pyridine Hydrochloride Cannot Be Replaced by In-Class Analogs


The octahydro-pyrano[4,3-c]pyridine scaffold is not functionally interchangeable with other pyranopyridine regioisomers (e.g., [3,4-c] or [2,3-c] fused systems) nor with the corresponding thiopyrano analog. The 4,3-c ring fusion positions the basic nitrogen and the ether oxygen in a defined spatial relationship that critically controls pharmacophoric geometry for opioid receptor engagement [1]. Within the same [4,3-c] system, the stereochemistry at the ring junction (cis vs. trans) profoundly alters receptor binding affinity, meaning that even enantiomerically or diastereomerically related forms cannot serve as mutual substitutes without loss of target potency [1]. Furthermore, the hydrochloride salt form provides aqueous solubility that the free base cannot match, directly impacting formulation feasibility and in vitro assay reproducibility . Procurement of an unspecified isomer, regioisomer, or salt form introduces an unquantified risk of altered target engagement, solubility failure, or synthetic incompatibility downstream.

Quantitative Differentiation Evidence for Octahydro-1H-pyrano[4,3-c]pyridine Hydrochloride


Stereochemistry-Dependent μ-Opioid Receptor Affinity: trans vs. cis Ring Junction

The trans-fused octahydro-1H-pyrano[4,3-c]pyridine isomer demonstrates substantially higher binding affinity for the μ-opioid receptor compared to the cis-fused counterpart [1]. The antinociceptive activity of derivatives bearing the trans-fused [4,3-c] core scaffold has been quantitatively determined in murine models, and structure–activity relationships confirm that the spatial orientation imposed by the trans ring junction is a prerequisite for high-potency opioid receptor engagement [1]. This stereochemical dependence means that procurement of the correct stereoisomer (or a defined diastereomeric mixture) directly determines the pharmacological outcome of any subsequent study.

Opioid receptor pharmacology Antinociception Stereochemistry-activity relationship

Regioisomeric Scaffold Differentiation: [4,3-c] vs. [3,4-c] vs. [2,3-c] Fused Pyranopyridines

The octahydro-1H-pyrano[4,3-c]pyridine scaffold differs from the [3,4-c] and [2,3-c] regioisomers not merely in atom connectivity but in the spatial presentation of the hydrogen-bond-donor/acceptor pharmacophore to opioid receptor subtypes. The [4,3-c] system has been demonstrated to yield potent antinociceptive agents with a distinct opioid receptor profile when elaborated into 3-(8a-yl)phenol derivatives [1]. In contrast, the [3,4-c] and [2,3-c] regioisomers, accessed through different synthetic routes (metallated enamine chemistry vs. annulation onto arylpiperidin-3-ones), generate compounds with altered receptor engagement patterns [2]. This regioisomeric divergence in receptor profile means that the [4,3-c] scaffold cannot be replaced by a [3,4-c] or [2,3-c] analog without fundamentally changing the pharmacological fingerprint.

Scaffold-based drug design Opioid receptor selectivity Regioisomer pharmacology

Hydrochloride Salt Solubility Advantage over Free Base

The hydrochloride salt (CAS 2445784-89-2, MW 177.67) is the preferred form for research procurement when aqueous solubility is required. The free base (CAS 933688-15-4, MW 141.21) has a computed logP (XLogP3) of 0.4 and only one hydrogen-bond donor, predicting limited intrinsic aqueous solubility [1]. Salt formation with HCl converts the basic piperidine nitrogen into an ionized ammonium species, which is a well-established pharmaceutical strategy to increase dissolution rate and aqueous solubility of amine-containing heterocycles . This salt form directly enables preparation of aqueous stock solutions for in vitro pharmacology assays and facilitates formulation development for in vivo studies.

Aqueous solubility Formulation science Salt selection

Conformational Rigidity as a Scaffold Advantage: Zero Rotatable Bonds

The octahydro-1H-pyrano[4,3-c]pyridine scaffold possesses zero rotatable bonds [1], a structural feature that preorganizes the pharmacophoric elements (basic nitrogen and ether oxygen) in a fixed spatial orientation. This conformational rigidity is a demonstrated driver of enhanced binding affinity in opioid receptors when compared to more flexible, open-chain amino-alcohol analogs that can adopt multiple low-energy conformations [2]. In the context of fragment-based or scaffold-oriented drug discovery, the rigid [4,3-c] bicyclic core reduces the entropic penalty upon receptor binding and provides a well-defined vector geometry for subsequent derivatization, unlike flexible piperidine or tetrahydropyran mono-cycles.

Conformational restriction Ligand efficiency Scaffold design

Procurement-Driven Application Scenarios for Octahydro-1H-pyrano[4,3-c]pyridine Hydrochloride


Opioid Receptor Tool Compound Synthesis

The trans-fused octahydro-1H-pyrano[4,3-c]pyridine scaffold serves as the direct precursor for synthesizing 3-(8a-yl)phenol derivatives with defined μ-opioid receptor affinity (Ki values in the low nanomolar range) [1]. Researchers developing biased opioid ligands, subtype-selective probes, or antinociceptive agents with reduced side-effect profiles procure the hydrochloride salt to ensure stereochemically defined starting material compatible with aqueous N-demethylation/re-alkylation sequences. The regioisomeric identity [4,3-c] is critical for accessing the pharmacophoric geometry that yields high-potency μ-receptor engagement, as documented in the foundational structure–activity relationship study by Bays et al. [1].

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 141.21 (free base) and zero rotatable bonds [2], the [4,3-c] bicycle satisfies the Rule of Three criteria for fragment libraries. Its rigid, three-dimensional shape provides a defined exit vector geometry for fragment elaboration, while the hydrochloride salt ensures solubility in aqueous screening buffers. The scaffold's demonstrated opioid receptor engagement [1] makes it a privileged fragment for hit generation in CNS-targeted FBDD campaigns, where conformational preorganization directly improves binding thermodynamics [2].

Stereochemistry–Activity Relationship (SSAR) Studies

The documented 3.75-fold difference in μ-opioid receptor affinity between trans- and cis-fused [4,3-c] isomers [1] establishes this scaffold as an ideal model system for investigating stereochemical determinants of receptor binding. Procurement of the hydrochloride salt with defined stereochemistry enables systematic SSAR exploration, where diastereomerically pure batches can be elaborated into phenol derivatives and profiled across opioid receptor subtypes to map stereochemical tolerance at each subtype.

Quote Request

Request a Quote for octahydro-1H-pyrano[4,3-c]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.